N-(6-bromothieno[3,2-d]pyrimidin-4-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-443 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core. The reaction conditions often include the use of boronic acids and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: OSM-S-443 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, particularly involving halogenated intermediates, are common in the synthesis and modification of OSM-S-443.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated intermediates and palladium-catalyzed cross-coupling reactions are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further evaluated for their biological activity .
Scientific Research Applications
Chemistry: As a building block for synthesizing other biologically active compounds.
Biology: Investigating its effects on biological pathways and its potential as a therapeutic agent.
Medicine: Developing new antimalarial drugs, particularly targeting the malaria parasite’s ion pump, PfATP4.
Industry: Potential applications in the pharmaceutical industry for developing new drugs.
Mechanism of Action
The mechanism of action of OSM-S-443 involves targeting the malaria parasite’s ion pump, PfATP4. This pump is crucial for maintaining the parasite’s ion balance. OSM-S-443 disrupts the function of PfATP4, leading to an influx of sodium ions into the parasite, ultimately causing its death .
Comparison with Similar Compounds
- OSM-S-106
- OSM-S-137
- TCMDC 132385
Comparison: OSM-S-443 is unique in its specific targeting of the PfATP4 ion pump. While other compounds in the aminothienopyrimidine series also show activity against malaria, OSM-S-443 has been optimized for better efficacy and stability. The presence of specific functional groups in OSM-S-443 enhances its binding affinity and selectivity for the target .
By understanding the detailed synthesis, reactions, applications, and mechanism of action of OSM-S-443, researchers can further explore its potential in developing new antimalarial therapies.
Properties
Molecular Formula |
C8H6BrN3OS |
---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
N-(6-bromothieno[3,2-d]pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H6BrN3OS/c1-4(13)12-8-7-5(10-3-11-8)2-6(9)14-7/h2-3H,1H3,(H,10,11,12,13) |
InChI Key |
RUDZVISXJWNBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=NC2=C1SC(=C2)Br |
Origin of Product |
United States |
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